5-Nitro-1H-indole-3-acetamide
Description
Significance of Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental motif in a multitude of biologically active compounds. mdpi.comsci-hub.se Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin (B1676174) underscores its biocompatibility and importance in physiological processes. mdpi.combohrium.com In the realm of medicinal chemistry, indole derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. sci-hub.senih.gov The versatility of the indole ring allows it to interact with diverse biological targets, making it a valuable scaffold in the design of new drugs. mdpi.comnih.gov Its ability to serve as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, has led to the development of numerous indole-containing drugs for various diseases. sci-hub.se
Overview of Nitro-Substituted Indole Derivatives in Contemporary Research
The introduction of a nitro group (NO2) onto the indole scaffold can significantly modulate its electronic properties and, consequently, its biological activity. researchgate.netajrconline.org Nitro-substituted indoles are of considerable interest to researchers due to their synthetic utility and potential as therapeutic agents. researchgate.net The strong electron-withdrawing nature of the nitro group can enhance the reactivity of the indole ring and influence its binding affinity to biological targets. Research has explored the synthesis of various nitroindole derivatives and their evaluation for a range of biological activities. researchgate.netajrconline.org For instance, certain nitro-substituted indole derivatives have been investigated for their potential in developing new anticancer and antimicrobial agents. openmedicinalchemistryjournal.comderpharmachemica.com
Overview of Indole-3-acetamide (B105759) Derivatives in Biological Systems
The acetamide (B32628) group at the 3-position of the indole ring gives rise to another important class of compounds known as indole-3-acetamide derivatives. A prominent example is indole-3-acetamide (IAM) itself, which is a precursor in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). frontiersin.orgresearchgate.net IAA plays a crucial role in regulating virtually every aspect of plant growth and development. nih.govwikipedia.org In addition to their role in plant biology, indole-3-acetamide derivatives have been investigated for their potential in other biological contexts. For example, some have been studied for their antioxidant properties and their effects on enzymes like heme oxygenase. tandfonline.com Furthermore, certain indole-3-acetamide derivatives have shown inhibitory effects against HIV-1 transcription. nih.gov
Rationale for Comprehensive Academic Investigation of 5-Nitro-1H-indole-3-acetamide
The convergence of the three aforementioned structural features—the indole scaffold, the nitro substituent, and the acetamide side chain—in a single molecule, this compound, provides a compelling rationale for its in-depth academic investigation. The combination of the privileged indole core with the modulating effect of the nitro group and the biologically relevant acetamide moiety suggests a high potential for novel and significant pharmacological activities. A related compound, 5-Nitro-α-oxo-N-(1R)-phenylethyl]-1H-indole-3-acetamide, has been identified as a potent and selective GABAA agonist with anxiolytic effects, highlighting the therapeutic potential of this structural class. chemsrc.com A comprehensive study of this compound is therefore warranted to elucidate its unique chemical properties and explore its full range of biological activities, which could lead to the discovery of new therapeutic leads.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1044772-43-1 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C10H9N3O3/c11-10(14)3-6-5-12-9-2-1-7(13(15)16)4-8(6)9/h1-2,4-5,12H,3H2,(H2,11,14) |
InChI Key |
UBQKJSYEDMRTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 1h Indole 3 Acetamide and Analogues
Strategic Approaches to 5-Nitroindole (B16589) Core Synthesis
The synthesis of the 5-nitroindole core is a critical first step in accessing the target compound. Strategies generally involve either the direct nitration of a pre-formed indole (B1671886) ring or the construction of the indole ring from a nitro-substituted precursor.
Regioselective Nitration Techniques in Indole Ring Systems
Direct nitration of the indole ring is a common approach, but controlling the position of substitution (regioselectivity) is a significant challenge due to the high reactivity of the indole nucleus, which can lead to multiple nitration products and polymerization. mdpi.com The electron-rich nature of the indole system typically favors electrophilic substitution at the C3 position. However, by carefully selecting the nitrating agent, solvent, and protecting groups, the nitro group can be directed to other positions, including the desired C5 position on the benzene (B151609) ring portion.
An efficient method for the regioselective C5 nitration of N-protected indolines utilizes ferric nitrate (B79036) as the nitrating reagent, proceeding under mild conditions with moderate to excellent yields. mdpi.comsioc-journal.cn The resulting 5-nitroindolines can then be aromatized to the corresponding 5-nitroindoles. Traditional nitrating mixtures like nitric acid in sulfuric acid often lead to poor selectivity and harsh reaction conditions. mdpi.com
The choice of solvent and the nature of any protecting groups on the indole nitrogen (N1) or a side chain can dramatically influence the outcome. For instance, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) selectively yields the 2-nitro product, whereas using trifluoroacetic acid as the solvent directs the nitration to the 6-position. mdpi.com A direct synthesis route involves the nitration of indole-3-acetic acid itself with a nitrating mixture at low temperatures, which can selectively introduce the nitro group at the 5-position.
| Nitrating System | Substrate | Key Conditions | Major Product(s) | Reference |
| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | N-acetyl indoline | CH₃CN, 40°C | N-acetyl-5-nitroindoline | mdpi.comsioc-journal.cn |
| Nitric Acid / Acetic Anhydride | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | 0°C | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | mdpi.com |
| Nitric Acid / Trifluoroacetic Acid | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | 0°C | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | mdpi.com |
| Trifluoroacetyl nitrate (CF₃COONO₂) | Indole | Sub-room temperature | 3-Nitroindole | researchgate.netlookchem.com |
| Nitric Acid / Sulfuric Acid | Indole-3-acetic acid | 0–5°C | 2-(5-nitro-1H-indol-3-yl)acetic acid |
Convergent and Divergent Synthesis for Substituted Nitroindoles
Convergent and divergent strategies offer powerful alternatives to direct nitration, often providing better control over regiochemistry and allowing for the introduction of various substituents.
Convergent synthesis involves constructing the indole ring from precursors that already contain the nitro group. A classic and versatile method is the Fischer indole synthesis, which utilizes a nitro-substituted phenylhydrazine (B124118) and a ketone or aldehyde. rsc.org An associated reaction, the Japp-Klingemann reaction, is instrumental in preparing the necessary hydrazone precursors from aryl diazonium salts and β-keto-esters or β-keto-acids. rsc.orgwikipedia.orgbeilstein-journals.org For example, substituted ethyl 7-nitroindole-2-carboxylates can be prepared from ortho-nitroanilines via diazotization and a subsequent Japp-Klingemann reaction, followed by Fischer cyclization. arabjchem.org
Other convergent approaches include:
The Reissert Indole Synthesis: This method classically involves the condensation of a 2-nitrotoluene (B74249) with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylate. nih.gov
Palladium-catalyzed Cross-Coupling: A general synthesis of 2-substituted C5-, C6-, and C7-nitroindoles has been developed starting from commercially available 2-aminonitrophenols. The process involves a stepwise palladium-catalyzed cross-coupling of nitro 2-trifloxyanilides with 1-alkynes, followed by base-mediated heteroannulation. wikipedia.org
Domino [3+2] Cyclization: 1,2,5-Trisubstituted 1H-indole-3-carboxylic esters can be synthesized by treating imines with the anion derived from methyl 2-(2-fluoro-5-nitrophenyl)acetate. This initiates a cyclization via an SNAr process, where the nitro group activates the ring for the initial nucleophilic attack. mdpi.comidtdna.com
Divergent synthesis starts with a common nitroindole precursor, typically 5-nitroindole, which is then elaborated into a variety of analogues. ineosopen.orgnih.gov For example, synthetic strategies have been developed to generate diverse drug-like fragments from 5-nitro-1H-indole. rsc.org These routes include nucleophilic substitution reactions at the indole nitrogen, followed by functionalization at other positions of the ring system, such as Vilsmeier-Haack formylation at C3. rsc.org
Methodologies for Indole-3-acetamide (B105759) Moiety Construction
The introduction of the acetamide (B32628) group at the C3 position is the second major challenge in the synthesis of the target compound. This can be achieved by forming the amide from a carboxylic acid precursor or by direct electrophilic substitution on the indole ring.
Amidation and Coupling Reactions of Indole-3-acetic Acid Precursors
The most common and straightforward method for constructing the indole-3-acetamide moiety is through the amidation of a corresponding indole-3-acetic acid precursor. This transformation is typically facilitated by a peptide coupling agent to activate the carboxylic acid.
A widely used one-pot method involves the reaction of indole-3-acetic acid with a coupling reagent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the addition of an amine. researchgate.netresearchgate.net This approach has been successfully employed to synthesize a wide range of N-substituted indole-3-acetamides. researchgate.netresearchgate.net Similarly, water-soluble carbodiimides like WSCI HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are highly effective for coupling indole-3-acetic acid with amino acids or other amines, providing excellent yields. nih.gov
| Coupling Reagent System | Acid Precursor | Amine | Conditions | Product | Reference(s) |
| 1,1'-Carbonyldiimidazole (CDI) / Pyridine | Indole-3-acetic acid | Substituted anilines | Acetonitrile, Room Temp. | N-Aryl-indole-3-acetamides | researchgate.netresearchgate.net |
| WSCI HCl / HOBt / Et₃N | Indole-3-acetic acid | Amino acid methyl esters | CH₂Cl₂, Room Temp. | IAA-amino acid methyl ester conjugates | nih.gov |
| Not specified | Indole-3-acetic acid | Hydroxylamine (B1172632) | Acidic conditions | Indole-3-acetamide | beilstein-journals.org |
Formation of Acetamide Side Chains via Electrophilic Indole Substitutions
While less common than amidation of a pre-existing acid, the acetamide side chain can be constructed via electrophilic substitution directly at the C3 position of the indole ring. These methods, known as amidoalkylation or amidation, introduce a nitrogen-containing fragment onto the electron-rich pyrrole (B145914) ring.
Amidoalkylation reactions represent a direct approach. The indole ring can be attacked by an electrophilic N-acyliminium ion or its equivalent, generated from various precursors. researchgate.netnih.gov For example, N-(α-benzotriazol-1-yl-alkyl)amides, in the presence of a Lewis acid catalyst like SmI₃, effectively amidoalkylate indoles at the C3 position to give 3-indolylarylmethanamides. researchgate.net This demonstrates the direct formation of a C-C bond at C3 with an attached amide function.
A more direct C3-amidation has also been developed. Using novel N-benzenesulfonyloxyamides as electrophilic nitrogen sources in the presence of ZnCl₂, a variety of indoles can be directly amidated at the C3 position. researchgate.net This method provides a straightforward entry to 3-aminoindoles and their N-acyl derivatives.
The classic Friedel-Crafts acylation is another key electrophilic substitution reaction. While it does not directly yield an acetamide, it provides the corresponding 3-acylindole, a crucial intermediate. mdpi.comresearchgate.netderpharmachemica.com Reaction of an indole with an acylating agent (like an acid anhydride or acyl chloride) in the presence of a Lewis acid (e.g., Y(OTf)₃, ZrCl₄, SnCl₄) regioselectively produces a 3-acylindole. mdpi.comderpharmachemica.com This ketone could then be converted to the acetamide through a subsequent multi-step sequence, for example, via formation of an oxime followed by reduction.
Integrated Synthetic Pathways for 5-Nitro-1H-indole-3-acetamide
No single, unified synthetic pathway for this compound is predominantly cited in the literature. However, a logical and efficient route can be constructed by combining the most effective methodologies from the preceding sections. The most viable strategy involves the synthesis of the key intermediate, 2-(5-nitro-1H-indol-3-yl)acetic acid, followed by its amidation.
Step 1: Synthesis of 2-(5-nitro-1H-indol-3-yl)acetic acid. One of the most direct routes is the regioselective nitration of commercially available indole-3-acetic acid. Using a nitrating mixture, such as nitric and sulfuric acid, under controlled low-temperature conditions (0–5°C) can afford the desired 5-nitro-substituted acid.
Alternatively, a convergent synthesis using the Japp-Klingemann/Fischer Indole sequence can be employed. This would involve:
Diazotization of 4-nitroaniline.
Reaction of the resulting diazonium salt with a β-keto-diester like diethyl 3-oxoglutarate in a Japp-Klingemann reaction to form the corresponding 4-nitrophenylhydrazone.
Acid-catalyzed Fischer cyclization of the hydrazone, which would lead to an ethyl 5-nitro-1H-indole-3-carboxylate intermediate.
Hydrolysis of the ester to yield 2-(5-nitro-1H-indol-3-yl)acetic acid.
Step 2: Amidation of 2-(5-nitro-1H-indol-3-yl)acetic acid. With the key acid intermediate in hand, the final step is a standard amidation reaction. Treatment of 2-(5-nitro-1H-indol-3-yl)acetic acid with a coupling agent like CDI or WSCI/HOBt, followed by the introduction of ammonia (B1221849) (or an ammonium (B1175870) salt), would yield the target compound, this compound. This final transformation leverages the reliable and high-yielding nature of modern peptide coupling techniques. nih.govresearchgate.netresearchgate.net
Another synthetic route could start from 5-nitroisatin, which can be reacted with ethyl glycinate (B8599266) to form an imine intermediate. This intermediate can then be further reacted and transformed to build the desired acetamide side chain.
One-Pot and Multi-Step Synthesis Strategies
Multi-step synthesis is the most conventional approach. A common strategy begins with the nitration of an indole derivative. For instance, a multi-step synthesis can start from a 2-chloronitrobenzene, which reacts with ethyl cyanoacetate (B8463686) in a base-mediated nucleophilic aromatic substitution (SNAr). beilstein-journals.org The resulting adduct then undergoes heterogeneous hydrogenation, leading to a reductive cyclization that forms the indole-3-carboxylic ester product. beilstein-journals.org This ester can subsequently be converted to the corresponding acetamide. Another multi-step path involves starting with indole-3-acetic acid, which is then nitrated to introduce the nitro group at the 5-position. The resulting 2-(5-nitro-1H-indol-3-yl)acetic acid is a direct precursor that can be converted to this compound via amidation. vulcanchem.com
More advanced and efficient methods focus on minimizing steps. One-pot syntheses, which combine multiple reaction sequences in a single flask, are highly desirable. For example, gold nanoparticles supported on Fe₂O₃ have been used to catalyze one-pot sequences of hydrogenation and hydroamination to form indoles from (2-nitroaryl)alkynes. acs.orgnih.gov Similarly, solid acid-catalyzed cascade reactions have been developed to construct complex polysubstituted indole compounds in a one-pot, three-step, five-component reaction. researchgate.net These methods offer advantages in terms of efficiency and reduced waste.
Flow chemistry represents another modern approach, enabling the rapid and scalable production of indole derivatives. beilstein-journals.orgnih.gov This technique allows for precise control over reaction parameters and facilitates the telescoping of multiple synthetic steps, as demonstrated in the multi-kilogram scale synthesis of indole-3-carboxylic esters. beilstein-journals.org
Table 1: Comparison of Synthetic Strategies for Indole Analogues
| Strategy | Description | Starting Materials Example | Key Steps | Reference(s) |
| Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | 2-chloronitrobenzene, Ethyl cyanoacetate | SNAr, Reductive Cyclization, Amidation | beilstein-journals.org |
| Multi-Step Synthesis | Functionalization of a pre-formed indole core. | Indole-3-acetic acid | Nitration, Amidation | |
| One-Pot Synthesis | Multiple reactions in a single vessel without isolating intermediates. | (2-nitroaryl)alkynes | Au-catalyzed Hydrogenation/Hydroamination | acs.orgnih.gov |
| Flow Chemistry | Continuous reaction in a reactor for scalable synthesis. | 2-chloronitrobenzene, Ethyl cyanoacetate | SNAr, Reductive Cyclization | beilstein-journals.orgnih.gov |
Chemo- and Regioselectivity in Target Compound Synthesis
Achieving chemo- and regioselectivity is paramount in the synthesis of this compound. The indole ring is an electron-rich heterocycle, with the C-3 position being the most nucleophilic and thus the preferred site for electrophilic substitution. bhu.ac.in
Regioselectivity: When functionalizing the indole ring, directing substituents to the desired positions is a key challenge.
Nitration: Direct nitration of indole itself can lead to a mixture of products and polymerization. Therefore, a common strategy is to perform electrophilic nitration on a C-3 substituted indole, such as indole-3-acetic acid. The presence of the deactivating carboxyl group at C-3 helps direct the incoming nitro group primarily to the C-5 position of the benzene ring. The use of a nitrating agent like HNO₃/H₂SO₄ at low temperatures (0–5°C) helps control the reaction and minimize side products.
C-3 Functionalization: To introduce the acetamide side chain at the C-3 position, reactions like the Friedel-Crafts acylation or the Vilsmeier-Haack reaction on 5-nitroindole can be employed, followed by further chemical modifications to build the acetamide group. d-nb.info
Chemoselectivity: This involves reacting one functional group in the presence of others.
Reductive Cyclization: In syntheses starting from nitroaryl precursors, the nitro group must be selectively reduced to an amine to facilitate cyclization without affecting other reducible groups like alkynes or esters that may be present. acs.orgnih.gov
Nitro Group Reduction: In derivatization reactions, the nitro group of this compound can be selectively reduced to an amino group using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, Zn/HCl) without affecting the amide functionality. d-nb.info
Derivatization Strategies for this compound Analogues
Derivatization is key to creating analogues with varied properties. Modifications can be made at three main sites: the indole nitrogen, the acetamide side chain, and the aromatic ring.
Modifications on the Indole Nitrogen (N-1 Position)
The indole nitrogen (N-1) is a common site for modification. Deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of various substituents.
N-Alkylation/Benzylation: This is typically achieved by treating the indole with an alkyl or benzyl (B1604629) halide in the presence of a base. For instance, 5-nitroindole can be N-alkylated using 1,3-dibromopropane (B121459) or 1,2-dibromoethane. d-nb.info For less reactive halides, catalytic methods such as copper(I)-catalyzed Ullmann-type coupling can be employed to introduce benzyl groups. smolecule.com
N-Sulfonylation: The indole nitrogen can be reacted with sulfonyl chlorides in an alkaline medium to yield N-sulfonylated derivatives, which can alter the electronic properties of the indole ring. asianpubs.org
Table 2: Examples of N-1 Derivatization of 5-Nitroindole Analogues
| Modification | Reagents & Conditions | Resulting Group | Reference(s) |
| N-Alkylation | 1,3-dibromopropane, Base | N-(3-bromopropyl) | d-nb.info |
| N-Benzylation | Benzyl chloride, CuI, K₂CO₃, DMF, 80°C | N-benzyl | smolecule.com |
| N-Sulfonylation | Aromatic sulfonyl chloride, Base | N-phenylsulfonyl | asianpubs.org |
Functionalization at the Acetamide Nitrogen and Carbonyl Groups
The acetamide side chain offers two points for functionalization: the amide nitrogen and the carbonyl carbon.
Amide Nitrogen Modification: The synthesis of analogues often involves forming the acetamide bond as a final step by coupling the precursor, 2-(5-nitro-1H-indol-3-yl)acetic acid, with various primary or secondary amines using a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC). asianpubs.org Furthermore, the N-H bond of a secondary acetamide can be functionalized. A relevant example is the Mannich reaction, where related 5-nitroindole-2,3-dione-3-thiosemicarbazones react with formaldehyde (B43269) and a secondary amine (like morpholine (B109124) or piperidine) to yield N-aminomethylated products at the indole N-1 position, a reaction that demonstrates the potential for similar modifications on the acetamide nitrogen. nih.gov
Carbonyl Group Reactions: The carbonyl group of the precursor carboxylic acid can be transformed. For example, 5-nitro-1H-indole-3-carboxylic acid can be converted to a methoxymethyl ester by reaction with MOMCl, or into a trifluoroethanone derivative. acs.org These transformations highlight the reactivity of the C-3 side chain's carbonyl function, suggesting that the acetamide carbonyl could potentially be reduced or converted to a thioamide.
Table 3: Functionalization at the Acetamide Moiety and its Precursors
| Reaction | Precursor | Reagents | Resulting Functional Group | Reference(s) |
| Amide Formation | 2-(5-nitro-1H-indol-3-yl)acetic acid | Substituted Amines, EDC | N-substituted acetamide | asianpubs.org |
| N-Aminomethylation | 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazone (analogue) | Formaldehyde, Morpholine/Piperidine | N-morpholinomethyl/piperidinomethyl | nih.gov |
| Esterification | 5-Nitro-1H-indole-3-carboxylic acid | MOMCl, Triethylamine | Methoxymethyl ester | acs.org |
Substitution Pattern Variations on the Indole Aromatic Ring
Modifying the substitution pattern on the benzene portion of the indole core is a powerful strategy for creating diverse analogues.
Reduction of the Nitro Group: The most common derivatization of the 5-nitro group is its reduction to a 5-amino group. d-nb.info This transformation is a key step as the resulting amine is a versatile functional handle for a wide array of subsequent reactions. The reduction can be achieved with high chemoselectivity using catalytic hydrogenation (H₂ over Pd/C) or reducing agents like tin(II) chloride (SnCl₂) or zinc (Zn) in acid. d-nb.info The resulting 5-aminoindole (B14826) derivative can undergo further reactions such as diazotization.
Synthesis of Other Substituted Analogues: Analogues with different or additional substituents on the aromatic ring can be prepared by starting with appropriately substituted anilines and employing a standard indole synthesis method, such as the Fischer indole synthesis. bhu.ac.in For example, 1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole was synthesized, demonstrating the possibility of having alkyl groups at other positions on the ring. smolecule.com Another approach involves the reaction of 5-nitroindoles with anilines in the presence of a strong base to form 4-arylaminoindoles, which can be cyclized to form complex polycyclic systems. nih.gov
Table 4: Examples of Aromatic Ring Modifications for Indole Analogues
| Modification Type | Starting Material | Reagents/Method | Resulting Structure | Reference(s) |
| Nitro Group Reduction | 5-Nitroindole derivative | H₂, Pd/C | 5-Aminoindole derivative | d-nb.info |
| Additional Substitution | Substituted Aniline | Fischer Indole Synthesis | 4,6-dimethyl-5-nitroindole derivative | bhu.ac.insmolecule.com |
| Arylamination | 5-Nitroindole | Anilines, t-BuOK | 4-Arylamino-5-nitrosoindole | nih.gov |
Mechanistic Investigations of Biological Activities and Molecular Interactions
Engagement with Enzymatic Systems
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes. nih.gov Nitroindole derivatives, in particular, exhibit specific modulatory effects on key enzymatic players involved in cellular metabolism and integrity.
Indole-3-acetamide (B105759) derivatives have been identified as potential inhibitors of α-amylase, a key enzyme in carbohydrate metabolism. acs.orgresearchgate.net Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.com Studies on a series of synthesized indole-3-acetamides revealed good to moderate inhibitory activity against the α-amylase enzyme, with IC₅₀ values in the micromolar range. acs.orgresearchgate.net
The mechanism of inhibition is explored through structure-activity relationship (SAR) studies and molecular docking simulations. nih.govacs.org SAR studies on N-phenyl-indole-3-acetamide derivatives indicated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. For instance, compound 15 (see table below), which contains a 2,4-dichloro substitution on the phenyl ring, was identified as the most active compound in one study, with an IC₅₀ value of 1.09 ± 0.11 μM. nih.gov In silico docking studies suggest that these compounds bind within the active site of the α-amylase enzyme. nih.govacs.org The interactions of compound 15 with the enzyme's binding cavity involved residues such as Leu165, Ala198, His201, and Asp300. nih.gov
α-Amylase Inhibitory Activity of Selected Indole-3-acetamide Derivatives
| Compound Number | Substituent on Phenyl Ring | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1 | Unsubstituted | 2.6 ± 0.09 | acs.org |
| 2 | 4-Methyl | 2.84 ± 0.1 | acs.org |
| 3 | 3,4-Dimethyl | 2.52 ± 0.06 | acs.org |
| 15 | 2,4-Dichloro | 1.09 ± 0.11 | nih.gov |
| Standard | Acarbose | 0.92 ± 0.4 | acs.org |
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, motility, and shape maintenance. nih.gov Agents that interfere with microtubule dynamics are potent anticancer drugs. nih.gov Various indole derivatives, including those with an acetamide (B32628) linkage, have been shown to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govresearchgate.netnih.gov
Arylthioindole (ATI) derivatives and other indole-based compounds can hamper mitotic progression, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govdntb.gov.ua For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed as tubulin polymerization inhibitors. nih.gov One of the most potent compounds from this series, 7d , inhibited tubulin polymerization and demonstrated significant antiproliferative activities against several cancer cell lines, with IC₅₀ values in the sub-micromolar range (HeLa: 0.52 μM; MCF-7: 0.34 μM). nih.gov Mechanistic studies confirmed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis. nih.gov The acetamide group in such molecules can mimic peptide bonds, facilitating interactions with target proteins. smolecule.com
Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the DNA base excision repair (BER) pathway, responsible for incising the DNA backbone at abasic sites. plos.orgmdpi.com Inhibiting APE1 is a promising strategy to enhance the efficacy of DNA-damaging anticancer agents. plos.org
Several nitroindole analogues have been identified as inhibitors of APE1. nih.gov For instance, 7-nitroindole-2-carboxylic acid was one of the first reported APE1 inhibitors. nih.gov More recently, the interaction of 5-nitroindole-2-carboxylic acid with APE1 was characterized through X-ray crystallography. nih.gov The crystal structure, resolved at 1.43 Å, showed the compound binding to the enzyme's active site. nih.gov This structural insight provides a clear pathway for the rational design of more potent and specific nitroindole-based APE1 inhibitors. The specific inhibitor 7-nitroindole-2-carboxylic acid (NCA) has been used in studies to confirm APE1 activity in cell extracts. oup.com
Tubulin Polymerization Modulation by Indole-Acetamide Conjugates
Nucleic Acid Interactions and Applications
The 5-nitroindole (B16589) moiety is a versatile chemical entity that interacts with nucleic acids in unique ways, leading to important applications in molecular biology and biotechnology.
A "universal base" is an unnatural nucleotide analogue that can be incorporated into an oligonucleotide and pair with any of the four canonical DNA bases (Adenine, Guanine, Cytosine, Thymine) without significantly destabilizing the DNA duplex. genelink.combiosearchtech.com 5-Nitroindole is considered one of the best universal bases currently available. idtdna.com
Its "universality" stems from the fact that it does not form hydrogen bonds with opposing bases, a contrast to the natural base pairing and even to other universal base analogues like deoxyinosine, which shows some pairing bias. genelink.com Instead, 5-nitroindole is a hydrophobic, aromatic compound that stabilizes the duplex through other means. genelink.combiosearchtech.com This property is highly desirable for applications such as designing degenerate PCR primers and probes for targeting sequences that are only partially known. biosearchtech.com Comparative studies have shown that the 5-nitroindole derivative is superior to analogues like 3-nitropyrrole (B1211435) and other nitroindoles (4- and 6-nitroindole) in providing higher duplex stability, even with multiple substitutions. nih.govoup.com
The primary mechanism by which 5-nitroindole stabilizes the DNA duplex is through enhanced base-stacking interactions. genelink.comidtdna.com Lacking hydrogen-bonding capability, the large, hydrophobic aromatic surface area of the 5-nitroindole ring allows it to intercalate and stack favorably within the DNA double helix. biosearchtech.comidtdna.com
Nuclear magnetic resonance (NMR) spectroscopy studies have confirmed that 5-nitroindole bases are fully stacked within the DNA duplex, adopting an anti conformation that provides good overlap with adjacent bases. biosearchtech.comnih.gov The nitroindole base does not pair with the opposing nucleotide but rather intercalates between this base and a neighboring Watson-Crick pair. nih.gov This stacking is more extensive and stabilizing compared to other analogues like 3-nitropyrrole. nih.govglenresearch.com The stabilizing effect is so significant that multiple insertions of 5-nitroindole are better tolerated than multiple insertions of 3-nitropyrrole. glenresearch.com The order of duplex stability conferred by these analogues has been established as 5-nitroindole > 4-nitroindole (B16737) > 6-nitroindole (B147325) > 3-nitropyrrole. oup.comglenresearch.com
Melting Temperatures (Tm) of DNA Duplexes Containing Nitroindole Analogues
Data shows Tm (°C) for a 12-mer duplex with a single substitution opposite adenine. The unmodified control Tm was 52°C.
| Analogue | Tm (°C) | Reference |
|---|---|---|
| 5-Nitroindole | 47 | oup.com |
| 4-Nitroindole | 45 | oup.com |
| 6-Nitroindole | 42 | oup.com |
| 3-Nitropyrrole | 36 | oup.com |
Binding to G-Quadruplex DNA Structures (e.g., c-Myc Promoter G-quadruplex)
G-quadruplexes (G4s) are non-canonical secondary DNA structures that form in guanine-rich sequences. nih.govnih.gov These structures are particularly prevalent in the promoter regions of oncogenes, such as c-Myc, and are implicated in the regulation of gene transcription. nih.govmdpi.com The stabilization of these G4 structures by small molecules can inhibit gene expression, making them an attractive target for anticancer drug development. d-nb.inforesearchgate.net
Research has demonstrated that substituted 5-nitroindole scaffolds show a notable ability to bind to and stabilize the G-quadruplex located in the promoter region of the c-Myc oncogene. nih.govd-nb.infonih.gov Biophysical analyses have confirmed this interaction, revealing that these compounds can effectively engage with the G4 structure. nih.govd-nb.info Nuclear Magnetic Resonance (NMR) spectroscopy studies on certain pyrrolidine-substituted 5-nitroindole derivatives have provided detailed insights into this binding, showing that these compounds interact with the terminal G-quartets of the c-Myc G-quadruplex, often in a 2:1 ligand-to-DNA stoichiometry. nih.govnih.gov This binding is crucial as the c-Myc gene is a key regulator of cellular proliferation, and its overexpression is a hallmark of many cancers. d-nb.info By stabilizing the G4 structure in the promoter, these ligands can effectively downregulate c-Myc transcription. nih.govd-nb.info The interaction is often evaluated using techniques like the Fluorescent Intercalator Displacement (FID) assay, which measures the ability of a compound to displace a fluorescent dye bound to the G4 DNA. d-nb.infofrontiersin.org
Table 1: Biophysical Interaction of Nitroindole Derivatives with c-Myc G-Quadruplex
| Compound Class | Target | Binding Stoichiometry (Ligand:DNA) | Method of Analysis | Outcome | Reference |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc promoter G-quadruplex | 2:1 | NMR Spectroscopy | Interaction with terminal G-quartets | nih.gov, nih.gov |
| Substituted 5-nitroindole scaffolds | c-Myc promoter G-quadruplex | Not specified | Biological and Biophysical Analyses | Binding confirmed | d-nb.info |
Molecular Basis of Antimicrobial Research Frameworks
Indole and its derivatives have long been recognized for their antimicrobial properties against a wide spectrum of pathogens, including bacteria and fungi. researchgate.net The structural features of these compounds, including the nitro group and the acetamide side chain, are believed to contribute significantly to their biological activity.
Bacterial and Fungal Growth Inhibition Paradigms
The antimicrobial activity of nitro-substituted indoles is a subject of ongoing investigation. Studies on various indole derivatives have shown significant growth inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. researchgate.netsrce.hr For instance, some 5-nitroindole derivatives have demonstrated inhibitory effects, particularly against Gram-positive bacteria. srce.hr The mechanism often involves interference with essential cellular processes. For example, 3-Methyl-5-nitro-1H-indole has been shown to inhibit bacterial growth by targeting the 50S ribosomal subunit, thereby preventing protein synthesis. biosynth.com While direct studies on 5-Nitro-1H-indole-3-acetamide are limited, related indole-3-acetamido-polyamine conjugates have exhibited potent growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) often below 0.2 µM. nih.gov
Interaction with Microbial Cellular Components
The molecular basis for the antimicrobial action of nitroindoles is thought to involve multiple mechanisms. One key hypothesis centers on the nitro group itself. It is suggested that the nitro group can be enzymatically reduced within microbial cells to form reactive nitroso, nitro radical anion, or hydroxylamine (B1172632) intermediates. These highly reactive species can then interact non-specifically with various cellular components, including proteins and nucleic acids, leading to cellular damage and death. Another proposed mechanism involves the inhibition of specific microbial enzymes. For instance, some indole derivatives are known to target enzymes involved in DNA replication and transcription, such as DNA gyrase and RNA polymerase. biosynth.com The indole scaffold can facilitate binding to specific receptors and enzymes, disrupting critical biochemical pathways necessary for microbial survival.
Investigating Anticancer Research Paradigms
The anticancer potential of indole derivatives is an area of intense research, with many compounds showing promise by targeting pathways that control cell growth and survival. rsc.orgresearchgate.net
Modulation of Cell Cycle Progression
A key mechanism through which nitroindole derivatives exert their anticancer effects is the modulation of the cell cycle. As mentioned, the binding of pyrrolidine-substituted 5-nitroindoles to the c-Myc G-quadruplex leads to the downregulation of c-Myc expression. nih.govd-nb.infonih.gov This, in turn, has been shown to induce cell cycle arrest, primarily in the sub-G1 or G1 phase, in cancer cells. nih.govd-nb.infonih.gov By halting the cell cycle, these compounds prevent the uncontrolled proliferation that is characteristic of cancer. Other indole derivatives have been found to block the cell cycle at different phases; for example, certain indole derivatives containing a penta-heterocycle scaffold have been observed to arrest cancer cells in the G2/M phase. nih.govtandfonline.com This demonstrates that the specific substitution pattern on the indole core can influence the precise mechanism of cell cycle modulation.
Table 2: Effect of Indole Derivatives on Cell Cycle Progression
| Compound Class | Cell Line(s) | Effect | Phase of Arrest | Reference |
| Pyrrolidine-substituted 5-nitroindoles | Cancer cells | Induces cell cycle arrest | Sub-G1/G1 | d-nb.info, nih.gov, nih.gov |
| Indole derivatives with penta-heterocycles | A549, K562 | Blocks cell cycle | G2/M | nih.gov, tandfonline.com |
| Chalcone incorporating 2-phenoxy-N-arylacetamide | MCF-7 | Induces cell cycle arrest | G0-G1 | nih.gov |
Induction of Apoptotic Pathways
In addition to halting cell proliferation, inducing programmed cell death, or apoptosis, is a critical strategy in cancer therapy. Several indole-based compounds have been shown to trigger apoptosis in cancer cells. nih.govnih.gov The mechanisms often involve the modulation of key regulatory proteins in the apoptotic cascade. For instance, studies on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives revealed that they induce apoptosis through the activation of caspase-3 and caspase-8. mdpi.com The activation of these caspases, which are key executioner enzymes in the apoptotic pathway, leads to the cleavage of essential cellular substrates like poly ADP-ribose polymerase (PARP), ultimately resulting in cell death. mdpi.com Furthermore, research on other indole derivatives has highlighted their ability to inhibit anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells and contribute to their survival. nih.govresearchgate.net By inhibiting these survival proteins, indole compounds can shift the balance towards apoptosis, leading to the elimination of malignant cells.
Specific Pathway Inhibition (e.g., EGFR and p53-MDM2 mediated pathway)
While direct studies on this compound's effects on the Epidermal Growth Factor Receptor (EGFR) and p53-MDM2 pathways are not extensively documented, the broader class of indole derivatives has been a major focus for developing inhibitors of these pathways. The indole scaffold is a key structural feature in molecules designed to disrupt these cancer-related signaling cascades. nih.govfrontiersin.org
The p53 protein is a critical tumor suppressor, and its activity is often negated in cancer cells by its negative regulator, MDM2. The interaction between p53 and MDM2 is a prime target for cancer therapy, with the goal of reactivating the p53 pathway. beilstein-journals.org Small molecules, including those with spirooxindole and indole-based macrocyclic structures, have been designed to inhibit the p53-MDM2 interaction. frontiersin.orgbeilstein-journals.orgfrontiersin.org These inhibitors often mimic key p53 amino acid residues like Tryptophan (Trp23), which inserts its indole ring into a hydrophobic pocket of MDM2. frontiersin.org This suggests that the indole moiety of a compound like this compound could potentially serve as a pharmacophore for MDM2 binding. For instance, research on spirooxindole derivatives showed that they could effectively increase the expression of p53 in cancer cells. frontiersin.org
Similarly, the EGFR pathway is crucial in cell proliferation, and its overexpression or mutation is linked to various cancers. nih.gov Indole derivatives have been investigated as EGFR inhibitors. nih.gov Mechanistic studies on certain complex indole-based compounds have demonstrated that they can suppress cancer cell growth by modulating the EGFR-mediated pathway. nih.govresearchgate.net These findings highlight the potential of the indole framework to serve as a foundation for designing specific pathway inhibitors, although specific research on this compound is required to confirm its activity in this context.
Pathways of Antioxidant Activity
Indole derivatives are recognized for their antioxidant properties, which are largely attributed to the electron-rich nature of the indole ring system. rjptonline.orgtandfonline.com This allows them to act as effective free radical scavengers. tandfonline.com
Free radicals are highly reactive molecules with unpaired electrons that can inflict damage on cells, proteins, and DNA through oxidative stress. researchgate.net Antioxidant compounds neutralize these radicals, often by donating an electron or a hydrogen atom, thereby interrupting damaging chain reactions. researchgate.net
The primary mechanism for the antioxidant activity of indole compounds involves the donation of an electron from the nitrogen atom within the five-membered pyrrole (B145914) ring, which generates a stable radical cation. tandfonline.com This capacity makes the indole nucleus a potent scavenger of reactive oxygen species (ROS). Studies on various indole-3-acetamide derivatives have confirmed their ability to scavenge free radicals. For example, a series of 24 indole-3-acetamide analogues demonstrated significant scavenging activity against both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.gov The IC₅₀ values, which represent the concentration required to scavenge 50% of the radicals, provide a measure of antioxidant potency.
Table 1: In Vitro Radical Scavenging Activity of Indole-3-Acetamide Derivatives
| Assay | IC₅₀ Value Range (μM) | Standard |
|---|---|---|
| ABTS Radical Scavenging | 0.35 ± 0.1 – 2.19 ± 0.08 | Not specified in study |
| DPPH Radical Scavenging | 0.81 ± 0.25 – 2.75 ± 0.03 | Not specified in study |
Data sourced from a study on 24 synthetic indole-3-acetamide derivatives. nih.gov
This data indicates that indole-3-acetamides can be potent antioxidants, with some derivatives showing sub-micromolar efficacy in scavenging free radicals. nih.gov The specific activity is influenced by the substituents on the indole ring and the acetamide group. nih.goveurjchem.com
The oxidation of an indole compound can lead to the formation of various intermediates, such as kynuramine (B1673886) derivatives, which themselves possess antioxidant properties. mdpi.com For instance, AFMK, a primary metabolite of melatonin (B1676174), is effective at scavenging highly reactive hydroxyl radicals (•OH). mdpi.com This suggests that the antioxidant activity of this compound may not be limited to a single scavenging event but could involve a sequence of reactions that collectively contribute to cellular protection against oxidative stress. The redox properties of the indole ring allow it to participate in electron transfer processes that can modulate the cellular redox environment. tandfonline.com
Biological Activities in Plant Systems
Indole-3-acetamide (B105759) Pathway in Auxin Biosynthesis
The biosynthesis of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants, can occur through several pathways. oup.com For a long time, the indole-3-acetamide (IAM) pathway, where tryptophan is converted to IAA via an IAM intermediate, was thought to be exclusive to plant-associated bacteria. oup.com However, the discovery of endogenous IAM in plants like Arabidopsis, rice, corn, and tobacco, along with the identification of plant genes encoding enzymes that can process IAM, has established the existence of this pathway within plants themselves. oup.com This pathway is now considered one of the four tryptophan-dependent routes for auxin biosynthesis in the plant kingdom. oup.com
The IAM pathway involves a two-step reaction. First, the amino acid tryptophan is converted to indole-3-acetamide (IAM). In bacteria, this is catalyzed by the enzyme tryptophan-2-monooxygenase. oup.com While a plant-based equivalent for this first step is still under investigation, the presence of IAM in various plant species suggests a functional route for its production. nih.gov The second step is the conversion of IAM into the active auxin, indole-3-acetic acid (IAA). oup.comresearchgate.net
Enzymatic Hydrolysis by Indole-3-acetamide Hydrolase (AMI1)
The key enzyme responsible for the conversion of IAM to IAA in plants is an amidohydrolase named AMIDASE 1 (AMI1). oup.comresearchgate.net This enzyme catalyzes the hydrolysis of indole-3-acetamide to produce indole-3-acetic acid. researchgate.net Genes encoding AMI1 have been identified in various plant species, including Arabidopsis thaliana (AtAMI1) and Nicotiana tabacum (NtAMI1), indicating that this enzymatic function is widespread throughout the plant kingdom. oup.comnih.gov
The AMI1 protein is located in the cytoplasm and is expressed in tissues with high IAA content, which are typically areas of vigorous growth. oup.comresearchgate.net The functional impairment of the AMI1 gene in Arabidopsis mutants leads to an accumulation of IAM and makes the plants more susceptible to abiotic stresses, highlighting the enzyme's crucial role in balancing growth and stress responses. oup.comnih.gov The discovery and characterization of AMI1 and its homologs provided definitive evidence for a functional IAM-to-IAA conversion pathway in plants, distinct from the pathways used by pathogenic bacteria. nih.govresearchgate.net
Influence on Plant Growth and Development Regulation
As a precursor to the primary plant hormone auxin, indole-3-acetamide indirectly and directly influences a wide array of plant growth and developmental processes. nih.gov The conversion of IAM to IAA by AMI1 promotes growth by supplying active auxin, which is essential for cell division, elongation, and differentiation. researchgate.netfrontiersin.org However, studies have also revealed that the accumulation of IAM itself, independent of its conversion to IAA, can have distinct, often inhibitory, effects on plant development, suggesting it may act as a signaling molecule in its own right. nih.gov
Root and Shoot Development Modulation
Auxin, derived from pathways including the IAM pathway, is a master regulator of root and shoot architecture. Exogenously applied IAM can mimic auxin effects, such as inhibiting primary root elongation and stimulating hypocotyl growth in Arabidopsis seedlings, due to its conversion to IAA. nih.gov The proper functioning of the IAM pathway is thus integrated into the complex network that controls organ development. However, an imbalance, such as the accumulation of IAM in ami1 mutants, can curtail growth. nih.gov This suggests that the ratio of IAM to IAA, controlled by AMI1 activity, is critical for normal development. Recent studies have shown that high levels of IAM can repress transcriptional networks related to development, leading to reduced plant growth. nih.govfrontiersin.org
Seed Germination and Seedling Growth Effects
The transition from a dormant seed to a growing seedling is a critical developmental stage heavily regulated by hormones. Some orchid-associated bacteria that produce IAM have been shown to significantly enhance orchid seed germination, indicating a positive role for IAM-derived auxin in this process. nih.gov However, research in Arabidopsis has shown that a strong accumulation of IAM, as seen in certain mutant lines, can severely impair seed development and curtail growth. nih.gov This negative effect is linked to the repression of genes involved in ribosome biogenesis and other developmental processes. nih.gov Furthermore, some indole (B1671886) derivatives have been shown to inhibit seed germination and the growth of embryonic roots, showcasing the complex and concentration-dependent effects of these compounds. frontiersin.org
Participation in Plant Stress Responses
Plants must constantly balance growth with responses to environmental challenges. Recent evidence points to a significant role for indole-3-acetamide and its metabolic pathway in mediating this trade-off. nih.gov While auxin is primarily known as a growth hormone, its precursor IAM appears to function as a trigger for plant stress responses. frontiersin.org
Functional impairment of the AMI1 enzyme in Arabidopsis leads to an accumulation of endogenous IAM. oup.com These IAM-accumulating mutant plants exhibit increased susceptibility to abiotic stresses and show a significant reprogramming of stress-related genes. nih.govnih.gov Specifically, high levels of IAM have been shown to induce the biosynthesis of abscisic acid (ABA), a key hormone in stress responses, by promoting the expression of the NCED3 gene. frontiersin.org This IAM-induced accumulation of ABA contributes to the activation of stress-response pathways and a concurrent repression of growth. This evidence suggests that AMI1 acts as a crucial node that coordinates the balance between auxin-driven growth and ABA-mediated stress adaptations by controlling the cellular levels of IAM. oup.com
Interactive Data Tables
Table 1: Key Genes in the Indole-3-acetamide Pathway and Related Processes
| Gene/Protein | Organism | Function | Reference |
| AtAMI1 | Arabidopsis thaliana | Encodes indole-3-acetamide hydrolase; converts IAM to IAA. | nih.gov |
| NtAMI1 | Nicotiana tabacum | Encodes indole-3-acetamide hydrolase; converts IAM to IAA. | nih.gov |
| IAMH1/IAMH2 | Arabidopsis thaliana | Homologous genes encoding indole-3-acetamide hydrolases. | nih.gov |
| CYP79B2/CYP79B3 | Arabidopsis thaliana | P450 monooxygenases that produce indole-3-acetaldoxime (IAOx), a precursor to IAM. | nih.govoup.com |
| MYB74 | Arabidopsis thaliana | Transcription factor induced by IAM; linked to osmotic stress responses and growth reduction. | frontiersin.org |
| NCED3 | Arabidopsis thaliana | Key enzyme in ABA biosynthesis; expression is promoted by IAM accumulation. | frontiersin.org |
Table 2: Observed Effects of Indole-3-acetamide (IAM) on Plant Systems
| Biological Process | Observation | System/Organism | Conclusion | Reference |
| Auxin Biosynthesis | Serves as a direct precursor to Indole-3-acetic acid (IAA). | Arabidopsis, Rice, Corn | IAM is an intermediate in a conserved auxin synthesis pathway in plants. | oup.com |
| Root Growth | Exogenous application inhibits primary root elongation. | Arabidopsis thaliana | Converted to IAA, which at high concentrations inhibits root growth. | nih.gov |
| Seed Development | Strong accumulation of IAM impairs seed development. | Arabidopsis thaliana | High IAM levels repress development-related transcriptional circuits. | nih.gov |
| Seed Germination | Inoculation with IAM-producing bacteria enhances germination. | Dendrobium moschatum (Orchid) | IAM-derived auxin promotes germination. | nih.gov |
| Abiotic Stress | Accumulation of IAM increases susceptibility to abiotic stress. | Arabidopsis thaliana | IAM accumulation triggers stress responses, possibly at the cost of growth. | nih.govnih.gov |
| Hormonal Crosstalk | IAM accumulation induces abscisic acid (ABA) biosynthesis. | Arabidopsis thaliana | IAM acts as a signal that links auxin metabolism to stress hormone pathways. | frontiersin.org |
Crosstalk with Abscisic Acid (ABA) and Jasmonic Acid (JA) Pathways
The interplay between growth-promoting hormones and those that mediate stress responses is crucial for a plant's survival. Indole-3-acetamide is emerging as a significant signaling molecule in the crosstalk between auxins, which are primarily growth-related, and stress hormones like abscisic acid (ABA) and jasmonic acid (JA). nih.govresearchgate.netnih.gov
Accumulation of endogenous IAM, as observed in Arabidopsis thaliana mutants deficient in the enzyme AMIDASE 1 (AMI1) which converts IAM to the primary auxin indole-3-acetic acid (IAA), leads to a significant induction of ABA biosynthesis. nih.govfrontiersin.org This response is primarily mediated through the transcriptional activation of the NCED3 gene, a key rate-limiting enzyme in the ABA biosynthesis pathway. frontiersin.orgfrontiersin.org The resulting increase in ABA levels triggers a cascade of downstream stress responses. This suggests that IAM, and by extension its nitro-derivative, can act as a chemical signal that shifts the plant's balance from growth towards a stress-response state.
Transcriptomic analyses of plants with elevated IAM levels have further revealed a broader impact on stress-related gene expression, including the reprogramming of genes involved in the jasmonic acid biosynthesis pathway. nih.govnih.govupm.es This indicates that IAM accumulation serves as a hub, integrating signals that modulate both ABA and JA pathways, which are critical for orchestrating defenses against a wide range of environmental stresses. researchgate.netnih.gov
Table 1: Key Genes Involved in the Crosstalk between Indole-3-acetamide (IAM) and Stress Hormone Pathways
| Gene/Protein | Function | Role in Crosstalk | Reference |
| AMIDASE 1 (AMI1) | Converts IAM to IAA | Regulation of IAM levels, thereby influencing the switch between growth and stress responses. | nih.govresearchgate.net |
| NCED3 | Rate-limiting enzyme in ABA biosynthesis | Upregulated by IAM accumulation, leading to increased ABA levels. | frontiersin.orgfrontiersin.org |
| MYB74 | Transcription Factor | Induced by IAM and responds to ABA, acting as a negative regulator of growth. | frontiersin.org |
| MYB102 | Transcription Factor | Induced by IAM and responds to various stress cues. | frontiersin.org |
Role in Enhancing Plant Resistance to Abiotic Stresses
The accumulation of indole-3-acetamide has been shown to be a trigger for plant stress responses, ultimately enhancing resistance to various abiotic factors. frontiersin.org By inducing ABA biosynthesis, IAM accumulation prepares the plant for adverse conditions such as drought and high salinity, where ABA plays a central role in promoting stomatal closure to reduce water loss and activating stress-responsive genes. nih.gov
Studies on Arabidopsis have demonstrated that the IAM-induced transcription factor MYB74 plays a direct role in improving osmotic stress tolerance. frontiersin.org The overexpression of MYB74 leads to a reduction in plant growth but an enhanced ability to withstand osmotic stress. frontiersin.org This highlights the trade-off between growth and stress resistance that is mediated by the IAM signaling pathway. The functional impairment of the AMI1 enzyme, leading to IAM buildup, renders plants more susceptible to osmotic stress, further cementing the role of proper IAM metabolism in orchestrating appropriate stress responses. nih.govnih.gov
The molecular mechanism involves the IAM-dependent induction of a specific subset of stress-related genes. This indicates that IAM does not simply act as a precursor to IAA but has a distinct signaling role in preparing the plant for environmental challenges. Therefore, it is plausible that 5-Nitro-1H-indole-3-acetamide could be utilized to modulate a plant's resilience to abiotic stresses by tapping into this intrinsic signaling pathway.
**Table 2: Effects of Altered Indole-3-acetamide (IAM) Levels on Abiotic Stress Responses in *Arabidopsis thaliana***
| Experimental Condition | Key Finding | Implication for Abiotic Stress Resistance | Reference |
| ami1 mutant (IAM accumulation) | Increased ABA accumulation and upregulation of stress-related genes. | Prepares the plant for stress but can lead to growth inhibition. | nih.govnih.govfrontiersin.org |
| ami1 mutant (IAM accumulation) | Increased susceptibility to osmotic stress. | Proper IAM metabolism is crucial for effective stress tolerance. | nih.govnih.gov |
| Exogenous application of IAM | Induction of the transcription factor MYB74. | Activation of a specific genetic program to enhance osmotic stress tolerance. | frontiersin.org |
| Conditional overexpression of MYB74 | Reduced plant growth and enhanced osmotic stress tolerance. | Demonstrates a direct link between an IAM-induced factor and stress resistance. | frontiersin.org |
Advanced Research Applications and Methodological Approaches
Development of Fluorescent Probes for Biological Imaging
The design of fluorescent probes for visualizing specific biological processes and environments is a cornerstone of modern cell biology. The structural motifs within 5-Nitro-1H-indole-3-acetamide make it an exemplary candidate for the creation of "turn-on" fluorescent probes.
The indole (B1671886) ring system is inherently fluorescent. creative-proteomics.com However, the presence of a nitro group (—NO₂) at the 5-position of the indole ring typically quenches this intrinsic fluorescence through a process known as photo-induced electron transfer (PET). researchgate.netrhhz.netresearchgate.net This quenching effect is not a limitation but rather a critical feature that can be exploited.
The foundational principle for its use as a probe lies in the chemical transformation of the nitro group. In specific biological environments, the nitro group can be reduced to a highly fluorescent amino group (—NH₂). This conversion from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent state forms the basis of a "turn-on" sensor, providing a clear signal against a low-background environment. mdpi.comrsc.org
A key application for nitroaromatic compounds is in the development of probes to detect and image cellular hypoxia (low oxygen levels), a characteristic feature of solid tumors. mdpi.comresearchgate.netnih.gov The mechanism relies on the elevated activity of nitroreductase enzymes in hypoxic conditions. rsc.org These enzymes can reduce the nitro group of the probe, thereby "switching on" its fluorescence.
This compound is a prime candidate for such a probe. In oxygen-rich (normoxic) tissues, the compound would remain in its quenched, non-fluorescent state. However, upon entering a hypoxic region within a tumor, endogenous nitroreductases would reduce the nitro group to the fluorescent 5-amino-1H-indole-3-acetamide, selectively illuminating the hypoxic cells. rsc.orgnih.gov This allows for non-invasive visualization of low-oxygen regions, which is valuable for cancer diagnosis and monitoring therapeutic response. nih.gov The acetamide (B32628) side chain also provides a potential site for chemical modification to enhance cell permeability or to attach targeting moieties for specific organelles.
| Feature | Property of this compound Probe |
| Fluorophore Core | 1H-Indole |
| Quenching Group | 5-Nitro Group |
| Activation Mechanism | Reduction of nitro group to amino group |
| Target Enzyme | Nitroreductase |
| Target Condition | Cellular Hypoxia |
| Signal Type | "Turn-On" Fluorescence |
Exploitation of Intrinsic Fluorescence Properties
Utility as Chemical Biology Tools for Target Deconvolution
In drug discovery and chemical biology, identifying the precise molecular targets of a bioactive compound is a critical step known as target deconvolution or target identification. Small molecules like this compound can be converted into chemical biology tools to achieve this.
The N-acetamide indole scaffold has been identified in screens for novel antimalarial compounds, highlighting the biological relevance of this chemical class. acs.org Should this compound demonstrate a specific biological effect, its structure is amenable to modification for target identification studies. A common strategy involves attaching a reporter tag, such as biotin (B1667282) or a clickable alkyne group, to the molecule via a chemical linker. This modification converts the compound into an affinity-based probe.
The probe can then be introduced into a cellular system, where it binds to its protein targets. Following incubation, the cells are lysed, and the probe-protein complexes are captured (e.g., using streptavidin-coated beads for a biotin tag). The captured proteins are subsequently identified using mass spectrometry-based proteomics. biorxiv.orgbiorxiv.org The acetamide or indole nitrogen atoms of this compound represent potential points for the attachment of such linkers without disrupting the core structure likely responsible for its activity. This approach provides a powerful method to elucidate the compound's mechanism of action at a molecular level.
Role as Key Intermediate in Complex Organic Synthesis
The indole nucleus is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals. rsc.orga2bchem.comnih.gov this compound serves as a valuable building block for the synthesis of complex molecules due to the reactivity of its functional groups.
Nitroindoles are versatile starting materials for constructing more complex heterocyclic systems. researchgate.netclockss.org The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring. More significantly, the nitro group is readily reduced to a 5-amino group, which is a key functional handle for further elaboration.
This 5-aminoindole (B14826) scaffold is a precursor to a wide array of fused heterocyclic systems. For instance, studies have shown that 5-nitroindoles can be used to synthesize complex, multi-ring structures such as pyrrolo[3,2-a]phenazines and pyrrolo[3,2-e]indoles. nih.govnih.govbeilstein-journals.org The synthesis typically involves the reaction of the 5-nitroindole (B16589) or its 5-amino derivative with other reagents to build additional rings onto the indole framework. The presence of the acetamide group at the 3-position provides an additional point for cyclization or modification.
Many important alkaloids and other biologically active natural products are based on the indole scaffold. researchgate.netekb.eg The synthesis of novel analogues of these natural products is a common strategy in drug discovery to develop compounds with improved potency, selectivity, or pharmacokinetic properties.
This compound is a useful building block for this purpose, particularly within the framework of Diversity-Oriented Synthesis (DOS), which aims to create libraries of structurally diverse molecules from a single starting material. mdpi.com By reducing the nitro group to an amine, chemists can access a 5-amino-1H-indole-3-acetamide intermediate. This intermediate can then be incorporated into synthetic routes for natural product analogues. The 5-amino group offers a reactive site to construct molecular variations that are not present in the parent natural product, leading to novel chemical entities with potentially new or enhanced biological activities.
Precursor for Diverse Heterocyclic Compound Syntheses
Integration in Oligonucleotide-Based Technologies
The 5-nitroindole scaffold, the parent structure of this compound, is well-regarded as a universal base analogue in oligonucleotide synthesis. biosearchtech.com A universal base is a non-natural nucleotide that can pair with all four standard DNA/RNA bases without significant discrimination. biosearchtech.com This characteristic stems from its ability to stabilize DNA duplexes primarily through hydrophobic and stacking interactions rather than specific hydrogen bonding. genelink.comidtdna.com The large, hydrophobic aromatic surface of 5-nitroindole enhances stacking with adjacent bases, contributing to duplex stability. biosearchtech.com This makes it a superior choice compared to other universal bases like 3-nitropyrrole (B1211435), which can be considerably destabilizing. nih.gov
Enhancing Hybridization Properties in Probes
The incorporation of 5-nitroindole derivatives into oligonucleotide probes significantly enhances their hybridization properties. These modified probes are valuable for targeting sequences with known variability, such as in related genes or different microbial species. biosearchtech.comgenelink.com The 5-nitroindole moiety stabilizes the duplex without a strong bias for any opposing base, showing only a minimal melting temperature (Tm) variation (a ΔTm range of 3°C) when paired against A, C, G, or T. biosearchtech.com
Studies have shown that substituting a natural base with a 5-nitroindole analogue causes a much smaller decrease in the Tm of DNA duplexes compared to other universal bases. nih.gov For instance, the incorporation of a single 5-nitroindole into a 17-mer duplex resulted in only a slight Tm decrease of 2°C when placed near the end and 5°C when in the middle, compared to an unmodified duplex Tm of 72°C. biosearchtech.com This stabilizing effect is crucial for applications like DNA microarrays, where attaching 5-nitroindole to the ends of immobilized oligonucleotide probes has been shown to improve performance. biosearchtech.comnih.gov Furthermore, these analogues have been successfully used in nested probes to target ribosomal RNA (rRNA) from various microorganisms with equal specificity. biosearchtech.comgenelink.com The modification with an acetamide group at the 3-position, as in this compound, could further modulate these hybridization properties by altering the electronic and steric profile of the universal base.
| Oligonucleotide Sequence (17-mer) | Modification | Unmodified Tm (°C) | Modified Tm (°C) | ΔTm (°C) | Reference |
|---|---|---|---|---|---|
| 5'-CGC GAG CTC GAG CGC G-3' | None (Control) | 72 | - | - | biosearchtech.com |
| 5'-CGC GAG NTC GAG CGC G-3' | 5-NI in middle | 72 | 67 | -5 | biosearchtech.com |
| 5'-CGN GAG CTC GAG CGC G-3' | 5-NI near 5'-end | 72 | 70 | -2 | biosearchtech.com |
Optimization in PCR and Sequencing Primers
In polymerase chain reaction (PCR) and DNA sequencing, primers containing universal bases are used to target DNA regions where the sequence is not fully known. biosearchtech.com 5-Nitroindole is a preferred universal base for this purpose. nih.gov However, its performance is highly dependent on its position within the primer. genelink.com Research indicates that placing 5-nitroindole within the first 7-8 bases from the 3'-end can decrease PCR efficiency. biosearchtech.com Similarly, poor priming occurs if more than two substitutions are made at the third position of codons. biosearchtech.comgenelink.com
Conversely, primers with up to four contiguous 5-nitroindole substitutions in the middle or at the 5'-end perform well in both PCR and sequencing reactions. nih.govresearchgate.net This allows for the design of primers that can effectively amplify a range of related sequences. The use of this compound in primers would follow similar optimization principles, with the acetamide group potentially influencing the primer's interaction with the DNA polymerase.
| Placement of 5-NI | Observation | Recommendation | Reference |
|---|---|---|---|
| Multiple dispersed positions (codon third positions) | Reduced efficiency; poor priming with >2 substitutions. | Avoid multiple dispersed substitutions. | biosearchtech.comnih.gov |
| Up to 4 contiguous substitutions in the middle or 5'-end | Acceptable PCR product and sequencing ladder. | Optimal for creating degenerate primers. | genelink.comnih.govresearchgate.net |
| Within 7-8 bases of the 3'-end | Reduced PCR efficiency; ineffective priming. | Avoid placement near the 3'-end. | biosearchtech.comgenelink.com |
Computational and In Silico Research Paradigms
Computational methods are essential for predicting how molecules like this compound will behave and interact at a molecular level. These in silico approaches guide experimental work by providing insights into binding, conformation, and reactivity.
Molecular Docking Studies for Ligand-Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied in drug discovery to screen virtual libraries of compounds against a specific biological target. For derivatives of this compound, docking studies can predict binding affinities and interaction modes with target enzymes or receptors. researchgate.net For instance, studies on nitroimidazole-indole conjugates have used docking to identify key interactions within the active site of enzymes like E. histolytica O-acetyl-serine sulfohydrolase. jscimedcentral.comjscimedcentral.com Similarly, docking of various indole derivatives has been used to predict their inhibitory activity against targets like Src kinase and acetylcholinesterase. austinpublishinggroup.commdpi.com Such studies would be invaluable for predicting the potential biological targets of this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, such as its orbital energies (HOMO/LUMO), electrostatic potential, and reactivity. tandfonline.comresearchgate.net These calculations can explain the stability and interaction preferences of compounds like this compound. For example, DFT has been used to study the activation pathways of nitrosamines to assess their carcinogenic risk. frontiersin.org For nitroindole derivatives, quantum calculations can elucidate how the nitro group and other substituents influence the electronic structure, which in turn governs stacking interactions and reactivity. tandfonline.com This information is critical for designing novel probes and therapeutic agents with optimized electronic properties for enhanced binding and function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netjlu.edu.cn By identifying key physicochemical properties, known as molecular descriptors, that influence a compound's activity, QSAR models can predict the efficacy of novel, unsynthesized molecules. researchgate.netmdpi.com This predictive capability is invaluable for prioritizing synthetic efforts and designing more potent compounds.
For derivatives of the 5-nitro-1H-indole class, QSAR studies have been instrumental in elucidating the structural requirements for specific biological activities. For instance, research on 2-aryl-5-nitro-1H-indole derivatives as efflux pump inhibitors in Staphylococcus aureus has successfully employed QSAR to build predictive models. nih.gov In these studies, the structures of the compounds are first optimized using quantum mechanical methods like Density Functional Theory (DFT) to obtain accurate electronic and structural descriptors. nih.gov
A QSAR model was developed for these 5-nitro-1H-indole derivatives using genetic algorithms (GA) for descriptor selection and partial least squares (PLS) analysis to build the correlation. nih.gov The resulting model demonstrated good predictive power, indicating its utility in designing new derivatives. nih.gov The study revealed that the inhibitory activity could be enhanced by increasing the molecular volume and the Mulliken atomic charge on specific carbon atoms (C3 of the aryl ring), or by decreasing the dipole moment and the charge on other atoms (C4 of the aryl ring). nih.gov Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been successfully applied to other indole derivatives to predict their activity based on steric, electrostatic, hydrophobic, and hydrogen-bond fields. nih.gov
Table 1: Key QSAR Descriptors and Their Influence on the Activity of 5-Nitro-1H-Indole Derivatives
Virtual Screening and Lead Optimization Strategies
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. acs.org This process significantly narrows down the number of candidates for experimental testing. For indole-based scaffolds, structure-based virtual screening (SBVS), where the 3D structure of the target is known, is a common approach. acs.orgacs.org
The process often involves docking simulations, where potential ligands are computationally fitted into the binding site of the target. acs.org For example, in the discovery of indole-3-acetamide (B105759) derivatives as transketolase inhibitors, a structure-based virtual screening of a biogenic library was performed. acs.org The top-ranked compounds were selected based on their binding affinity scores and interaction patterns with key amino acid residues in the active site. acs.org Similarly, virtual screening has been used to identify indole-based inhibitors for targets like the anti-apoptotic Bcl-2 protein and β-secretase (BACE1). cardiff.ac.ukmdpi.com
Once initial "hit" compounds are identified through virtual screening or high-throughput screening, the process of lead optimization begins. This involves the systematic chemical modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govacs.org Structure-activity relationship (SAR) studies are central to this phase, providing insights into how different functional groups and structural modifications affect biological activity. nih.govnih.gov
For indole derivatives, lead optimization often involves modifications at various positions of the indole ring. For instance, studies on 1H-indole-2-carboxamides showed that small, electron-donating groups at the 5-position of the indole core were favored for potency, whereas electron-withdrawing groups led to inactive compounds. acs.org In another example, optimization of indole-3-acetamide derivatives involved synthesizing a series of analogues to evaluate their herbicidal activity, leading to the identification of a compound with superior efficacy. acs.org This iterative process of design, synthesis, and testing, guided by computational models and SAR data, is crucial for developing a preclinical candidate. nih.gov
Table 2: Example of Lead Optimization Strategy for Indole Derivatives
Table of Mentioned Compounds
Future Perspectives in 5 Nitro 1h Indole 3 Acetamide Research
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The synthesis of nitroindole derivatives has traditionally faced challenges, including the use of harsh reagents like concentrated nitric acid, which pose environmental and safety hazards and can result in low yields and poor functional group compatibility. rsc.orgrsc.org Future research will pivot towards the development of novel, efficient, and ecologically benign synthetic routes for 5-Nitro-1H-indole-3-acetamide.
Key areas of exploration include:
Green Chemistry Approaches : The adoption of microwave-assisted synthesis represents a significant step forward. This technique offers rapid, efficient, and environmentally friendly reaction conditions for producing indole (B1671886) derivatives. tandfonline.com For instance, a greener procedure for synthesizing N-substituted indole-based analogs has been developed using microwave irradiation, starting from 5-nitroindole (B16589). tandfonline.com Future work could adapt these microwave-assisted protocols for the amidation step required to produce this compound from its precursors.
Non-Acidic and Non-Metallic Nitration : Recent breakthroughs have demonstrated the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. rsc.orgrsc.org One such method involves using trifluoroacetyl nitrate (B79036), generated in situ, as an electrophilic nitrating agent. rsc.org Applying similar mild and environmentally friendly strategies to introduce the nitro group at the 5-position of the indole ring would be a significant advancement.
Advanced Catalysis : The use of novel catalysts, such as powdered KNaC₄H₄O₆·4H₂O, in one-pot, multi-component reactions provides a green procedure for synthesizing various indole analogs. tandfonline.com Research into catalysts that can selectively and efficiently facilitate the synthesis of the target compound from simple starting materials is a promising avenue.
Flow Chemistry : The transition from batch processing to continuous flow chemistry for the synthesis of the acetamide (B32628) side chain, potentially via methods like reductive amination by flow hydrogenation, could offer enhanced control, safety, and scalability. acs.org
Discovery of Undiscovered Biological Targets and Pathways
While the broader class of indole derivatives is known for a wide range of biological activities, the specific targets and pathways modulated by this compound remain largely unexplored. researchgate.netnih.gov Future investigations will focus on identifying novel biological interactions to unlock its therapeutic potential.
Prospective research directions include:
Antimicrobial and Antivirulence Activity : Indole derivatives are known to possess significant antimicrobial properties. Research indicates that compounds like 5-iodoindole (B102021) and indole-3-acetamide (B105759) exhibit antibiofilm and antivirulence properties. scispace.com Future studies should screen this compound against a broad spectrum of pathogens, including drug-resistant strains, and investigate its potential to interfere with bacterial communication and virulence factor production.
Anticancer Mechanisms : Indole-based compounds have shown efficacy in targeting diverse biological pathways implicated in cancer. nih.gov Some derivatives act as tubulin polymerization inhibitors, while others inhibit carbonic anhydrase isoform IX. researchgate.net Future work could explore whether this compound interacts with novel cancer targets, such as the oncogenic protein c-Myc G-quadruplex or the anti-apoptotic protein Bcl-2. nih.govnih.gov
Neurological and Inflammatory Pathways : Certain nitroindole derivatives exhibit high affinity and selectivity for melatoninergic receptors (MT3), suggesting a role in neurological pathways. acs.orgresearchgate.net Additionally, similar compounds are suggested to have anti-inflammatory effects. Investigating the interaction of this compound with receptors and enzymes involved in neurodegeneration and inflammation could reveal new therapeutic applications. acs.org
Antiparasitic Targets : Novel classes of antimalarial agents, such as spiroindolones, have been identified that act by inhibiting the parasite's PfATP4. scispace.com Given the structural similarity, it is plausible that this compound or its derivatives could be effective against parasites like Trypanosoma cruzi or Plasmodium falciparum by interacting with unique parasitic targets. scispace.comnih.gov
Development of Advanced Analytical Techniques for Mechanistic Elucidation
A deep understanding of how this compound functions at a molecular level is crucial for its development. Future research will necessitate the use of sophisticated analytical techniques to elucidate its mechanism of action.
Key techniques and approaches will include:
High-Resolution Structural Biology : X-ray crystallography and cryo-electron microscopy will be essential for determining the three-dimensional structure of the compound bound to its biological target. Such structural insights, as demonstrated in studies of HIV capsid modulators, are invaluable for understanding binding interactions and guiding rational drug design. nih.gov
Advanced Mass Spectrometry : Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the compound and its metabolites in biological systems, providing critical information for drug metabolism and pharmacokinetic (DMPK) studies. rsc.org
Spectroscopic Analysis : Advanced nuclear magnetic resonance (NMR) spectroscopy can be used to study the compound's conformation and its dynamic interactions with target macromolecules in solution. Distinctive spectral characteristics can also help differentiate between various positional isomers, which is critical for ensuring compound purity and understanding structure-activity relationships.
Computational Modeling and Simulation : Molecular docking and molecular dynamics simulations can predict binding modes, estimate binding affinities, and provide a dynamic view of the compound-target interactions. acs.org These computational tools can help prioritize experimental studies and rationalize observed biological activities.
Integration into Multi-Omics and Systems Biology Research
To comprehend the global cellular response to this compound, future research must move beyond single-target analysis and embrace a holistic, systems-level perspective. The integration of multi-omics technologies is a powerful approach for achieving this. core.ac.uk
Future research in this area will involve:
Transcriptomics and Proteomics : Analyzing changes in gene expression (transcriptome) and protein levels (proteome) following cellular exposure to the compound can reveal the biological pathways that are perturbed. This approach has been successfully used to understand the metabolic effects of fluorinated indoles in E. coli and to study the biosynthesis of indole alkaloids in plants. nih.govacs.orgnih.gov
Metabolomics : Studying the metabolic profile of cells or organisms treated with this compound can identify changes in endogenous small molecules, providing direct insights into the compound's impact on cellular metabolism.
Systems Biology Integration : Data from genomics, transcriptomics, proteomics, and metabolomics can be integrated into computational models to build a comprehensive picture of the compound's mechanism of action. mdpi.com This systems biology approach can help identify key nodes in cellular networks that are most affected by the compound and can predict potential off-target effects and resistance mechanisms. acs.org
Design of Next-Generation Indole-Based Biologically Active Compounds
This compound serves as a valuable scaffold for the design and synthesis of next-generation therapeutic agents with enhanced properties. researchgate.netnih.gov The inherent flexibility of the indole structure provides vast opportunities for chemical modification to optimize biological activity, selectivity, and pharmacokinetic profiles. researchgate.net
Future design strategies will include:
Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound structure—by altering the substituents on the indole ring, the linker, or the acetamide group—will be performed to establish clear SAR. This approach was used to develop second-generation dynamin GTPase inhibitors with submicromolar potency. acs.org
Molecular Hybridization : A promising strategy involves creating hybrid molecules that covalently link the 5-nitroindole-3-acetamide pharmacophore with other known active moieties. scispace.com This can lead to dual-acting compounds that target multiple pathways simultaneously, potentially increasing efficacy and overcoming drug resistance. researchgate.net For example, conjugating indoles with cell-penetrating peptides has been shown to enhance bioavailability. researchgate.net
Fragment-Based and Computer-Aided Drug Design : Utilizing computational methods to design novel derivatives can accelerate the discovery process. By identifying key interactions between the parent compound and its target, new molecules can be designed with improved binding affinity and specificity. nih.gov
Q & A
Advanced Question: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and selectivity in synthesizing this compound?
Methodological Answer:
- Basic: The synthesis typically involves coupling nitro-substituted indole precursors with acetamide derivatives. For example, nitration of indole intermediates followed by amidation using acetic anhydride or coupling agents like EDCI/HOBt. Reaction monitoring via TLC and purification via column chromatography (70:30 ethyl acetate/hexane) is standard .
- Advanced: Optimization requires factorial design (e.g., varying solvent polarity, catalyst loading, and temperature). For instance, PEG-400/DMF mixtures enhance solubility in indole reactions, while CuI catalysis improves regioselectivity . Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps.
Basic Question: What analytical techniques are essential for characterizing this compound?
Advanced Question: How can hyphenated techniques (e.g., LC-MS/MS) resolve structural ambiguities in nitro-indole derivatives?
Methodological Answer:
- Basic: Confirm structure using H/C NMR (key peaks: indole NH at δ 10–12 ppm, nitro group at δ 8–9 ppm) and HRMS for molecular ion validation .
- Advanced: LC-MS/MS with collision-induced dissociation (CID) differentiates isomers by fragmentation patterns. For example, distinguishing 5-nitro from 6-nitro isomers via diagnostic fragment ions .
Basic Question: What biological activities are associated with this compound?
Advanced Question: How does the nitro group influence structure-activity relationships (SAR) in indole-based therapeutics?
Methodological Answer:
- Basic: Nitro-indoles often exhibit antimicrobial or anticancer activity. For example, nitro groups enhance redox cycling, inducing oxidative stress in cancer cells .
- Advanced: SAR studies compare derivatives (e.g., 5-nitro vs. 4-chloro substitutions). A table of analogs and IC values can reveal trends:
| Compound | Substitution | Activity (IC, μM) | Mechanism |
|---|---|---|---|
| This compound | 5-NO | 2.1 ± 0.3 | Apoptosis induction |
| 4-Chloro analog | 4-Cl | 5.8 ± 0.7 | Cell cycle arrest |
Source: Adapted from indole derivative studies .
Basic Question: How should researchers design experiments to study this compound’s mechanism of action?
Advanced Question: What theoretical frameworks guide mechanistic studies of nitro-indole bioactivity?
Methodological Answer:
- Basic: Use in vitro assays (e.g., ROS detection, caspase-3 activation) paired with controls (e.g., nitro-free analogs). Pre-test/post-test designs with cell lines validate hypotheses .
- Advanced: Link to redox theory or enzyme inhibition models. For example, nitro groups may act as Michael acceptors, disrupting thiol-dependent enzymes .
Basic Question: What experimental designs minimize variability in pharmacological assays for this compound?
Advanced Question: How can factorial design address multifactorial interactions in dose-response studies?
Methodological Answer:
- Basic: Use randomized block designs to control batch effects. Replicate experiments ≥3 times with blinded analysis .
- Advanced: Apply 2 factorial designs to test variables (e.g., concentration, exposure time). For example, a 2 design evaluates synergistic effects of pH, temperature, and dose .
Basic Question: How should researchers address contradictory data in biological assays?
Advanced Question: What statistical methods reconcile discrepancies between in vitro and in vivo results?
Methodological Answer:
- Basic: Validate assays with positive/negative controls. Use ANOVA to identify outliers .
- Advanced: Meta-analysis or mixed-effects modeling accounts for variability. For example, pharmacokinetic-pharmacodynamic (PK/PD) modeling bridges in vitro potency and in vivo efficacy .
Basic Question: What scale-up challenges arise in synthesizing this compound?
Advanced Question: How can membrane separation technologies improve purification at pilot scale?
Methodological Answer:
- Basic: Solvent evaporation and column chromatography face efficiency issues at larger scales. Use rotary evaporation with reduced pressure .
- Advanced: Nanofiltration membranes (e.g., 200–300 Da MWCO) selectively retain impurities while allowing product passage, reducing solvent use .
Basic Question: How does isomerism affect the bioactivity of this compound?
Advanced Question: What chiral resolution techniques separate enantiomers of nitro-indole derivatives?
Methodological Answer:
- Basic: Regioisomers (e.g., 5-nitro vs. 7-nitro) differ in dipole moments, altering binding affinity. Characterize via X-ray crystallography .
- Advanced: Chiral HPLC with cellulose-based columns resolves enantiomers. For example, amylose tris(3,5-dimethylphenylcarbamate) achieves baseline separation .
Basic Question: What computational tools predict the reactivity of this compound?
Advanced Question: How do molecular docking studies elucidate interactions with biological targets?
Methodological Answer:
- Basic: DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces .
- Advanced: AutoDock Vina or Schrödinger Suite models binding to targets (e.g., cytochrome P450). Focus on nitro group’s interaction with heme iron .
Basic Question: What stability considerations are critical for storing this compound?
Advanced Question: How do accelerated degradation studies (e.g., ICH Q1A) inform shelf-life predictions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
